molecular formula C7H11IN2O B2414057 1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole CAS No. 1856054-72-2

1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B2414057
CAS No.: 1856054-72-2
M. Wt: 266.082
InChI Key: VAIZIUQWBQAOFY-UHFFFAOYSA-N
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Description

1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the first position, an iodine atom at the fourth position, and a methoxymethyl group at the third position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Iodination: The iodination at the fourth position can be carried out using iodine or iodinating reagents such as N-iodosuccinimide (NIS).

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the fourth position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the ethyl and methoxymethyl groups.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-(methoxymethyl)-1H-pyrazole: Lacks the iodine atom at the fourth position.

    4-iodo-3-(methoxymethyl)-1H-pyrazole: Lacks the ethyl group at the first position.

    1-ethyl-4-iodo-1H-pyrazole: Lacks the methoxymethyl group at the third position.

Uniqueness

1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-ethyl-4-iodo-3-(methoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-3-10-4-6(8)7(9-10)5-11-2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIZIUQWBQAOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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